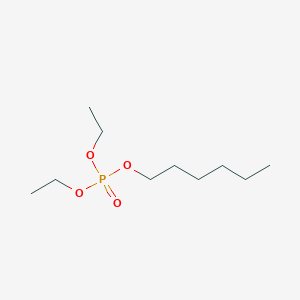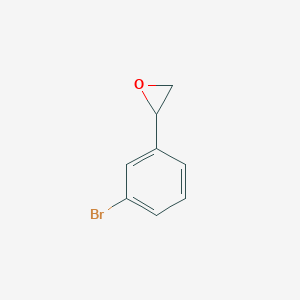
(R)-4-Chloro-3-hydroxybutyronitrile
Overview
Description
®-4-Chloro-3-hydroxybutyronitrile is an organic compound with the molecular formula C4H6ClNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Chloro-3-hydroxybutyronitrile typically involves the reaction of ®-3-hydroxybutyronitrile with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of ®-4-Chloro-3-hydroxybutyronitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Types of Reactions:
Oxidation: ®-4-Chloro-3-hydroxybutyronitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form ®-4-chlorobutanol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: ®-4-Chloro-3-oxobutyronitrile or ®-4-chlorobutyric acid.
Reduction: ®-4-Chlorobutanol.
Substitution: ®-4-Azido-3-hydroxybutyronitrile.
Scientific Research Applications
®-4-Chloro-3-hydroxybutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases and nitrilases.
Medicine: It serves as a precursor for the synthesis of chiral drugs, which are important in the development of medications with specific stereochemistry.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-4-Chloro-3-hydroxybutyronitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate for nitrile hydratases, leading to the formation of amides. The presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
- ®-3-Hydroxybutyronitrile
- ®-4-Chlorobutyronitrile
- ®-4-Chloro-3-oxobutyronitrile
Comparison: ®-4-Chloro-3-hydroxybutyronitrile is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon chain. This dual functionality allows for a wider range of chemical reactions compared to its analogs, such as ®-3-hydroxybutyronitrile, which lacks the chlorine atom, or ®-4-chlorobutyronitrile, which lacks the hydroxyl group. The combination of these functional groups makes ®-4-Chloro-3-hydroxybutyronitrile a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-4-chloro-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPNZDUNCZWFL-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84367-31-7 | |
| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for (R)-4-chloro-3-hydroxybutyronitrile described in the research?
A1: The research highlights a novel biocatalytic process for synthesizing both this compound and its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile []. This method utilizes a mutated aldoxime dehydratase enzyme from Pseudomonas chlororaphis B23 to selectively open the ring of a precursor molecule, (±)-5-(chloromethyl)-4,5-dihydroisoxazole. Importantly, this process avoids the use of highly toxic cyanide, making it a safer alternative to traditional chemical synthesis methods [].
Q2: How efficient is the biocatalytic process in producing this compound?
A2: The researchers achieved a 90% enantiomeric excess (ee) for this compound with an isolated yield of 39% []. While the yield might appear moderate, the high enantioselectivity is crucial for potential applications where the purity of a specific enantiomer is critical. Further research could focus on optimizing the reaction conditions to improve the yield while maintaining the high enantiomeric excess.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine](/img/structure/B143783.png)

